5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Description
5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C25H16ClN5O2S and its molecular weight is 485.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is the HIV-1 virus, specifically the integrase enzyme (IN) that is essential for retroviral replication .
Mode of Action
The compound this compound interacts with its target by binding into the active site of the HIV-1 integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Biochemical Pathways
The compound this compound affects the HIV-1 life cycle, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase enzyme, the compound prevents the insertion of viral DNA into the host cell’s genome, thereby disrupting the viral life cycle .
Pharmacokinetics
It is noted that the compound showed no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have favorable bioavailability and tolerability.
Result of Action
The molecular and cellular effects of the compound this compound’s action include the inhibition of HIV-1 replication. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures .
Action Environment
It is worth noting that the compound was synthesized and evaluated for its in vitro anti-hiv-1 activity , suggesting that its efficacy may be influenced by the specific conditions of the experimental environment.
Properties
IUPAC Name |
5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN5O2S/c26-16-10-11-20-27-17(12-21(32)30(20)13-16)14-34-25-28-19-9-5-4-8-18(19)23-29-22(24(33)31(23)25)15-6-2-1-3-7-15/h1-13,22H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKUGAACQALMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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